2-(Bromomethyl)naphthalene-4-acetonitrile
CAS No.:
Cat. No.: VC15919375
Molecular Formula: C13H10BrN
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrN |
|---|---|
| Molecular Weight | 260.13 g/mol |
| IUPAC Name | 2-[3-(bromomethyl)naphthalen-1-yl]acetonitrile |
| Standard InChI | InChI=1S/C13H10BrN/c14-9-10-7-11-3-1-2-4-13(11)12(8-10)5-6-15/h1-4,7-8H,5,9H2 |
| Standard InChI Key | UMMLEKGTLKZIEY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2CC#N)CBr |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-(Bromomethyl)naphthalene-4-acetonitrile (C₁₃H₁₀BrN) consists of a naphthalene backbone substituted with a bromomethyl (-CH₂Br) group at position 2 and an acetonitrile (-CH₂CN) group at position 4 (Figure 1). The naphthalene system’s fused benzene rings create a planar aromatic framework, while the electron-withdrawing cyano group and electronegative bromine atom influence electronic distribution and reactivity .
Spectroscopic Identification
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NMR: The bromomethyl proton resonance is expected near δ 4.5–5.0 ppm (¹H NMR), with coupling to adjacent carbons. The acetonitrile group’s nitrile carbon typically appears at δ 115–120 ppm (¹³C NMR) .
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Mass Spectrometry: Molecular ion peaks at m/z 259 (M⁺) and fragment ions corresponding to bromine loss (m/z 180) and cyano group cleavage (m/z 141) are anticipated, consistent with related brominated naphthalenes .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing 2-(Bromomethyl)naphthalene-4-acetonitrile:
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Late-Stage Bromination: Introducing the bromomethyl group via radical or electrophilic bromination after installing the acetonitrile moiety.
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Cyanation of Pre-Brominated Intermediates: Utilizing metal-mediated cyanation (e.g., Rosenmund-von Braun reaction) on 2-bromomethylnaphthalene derivatives .
Stepwise Synthesis
A plausible route involves:
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Friedel-Crafts Acetylation: Naphthalene reacts with acetyl chloride to yield 2-acetylnaphthalene.
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Bromination: α-Bromination using N-bromosuccinimide (NBS) under radical conditions generates 2-(bromomethyl)naphthalene.
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Cyanation: Treatment with cyanide sources (e.g., KCN) substitutes the acetyl group’s carbonyl oxygen with a nitrile group .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | ~65% |
| Cyanation | KCN, DMF, 80°C | ~50% |
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated at 90–95°C, based on analogs like 2-bromoacetonaphthone (82–84°C) .
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Boiling Point: ~350°C (predicted via group contribution methods) .
Solubility and Reactivity
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to the nitrile group; limited solubility in water .
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Reactivity:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems common in drug candidates. For example, coupling with boronic acids could yield kinase inhibitor precursors .
Derivatization Agents
Similar to 2-bromo-2′-acetonaphthone , this compound may serve as a derivatization reagent for carboxylate-containing analytes in HPLC, enhancing detection sensitivity via UV-active naphthalene moieties.
Future Research Directions
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Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives for medicinal chemistry.
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Polymer Chemistry: Investigating its use as a monomer in thermally stable polyamides or polyesters.
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